[1,1'-biphenyl]-4-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
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Description
[1,1'-biphenyl]-4-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C25H24N6O and its molecular weight is 424.508. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Binding Studies
Studies have focused on understanding the molecular interactions of similar compounds with receptors, particularly in the context of antagonist activities. For instance, research on the antagonist SR141716; 1, a structurally related compound, has been conducted to understand its potent and selective antagonism for the CB1 cannabinoid receptor. Using molecular orbital methods and conformational analysis, researchers have developed unified pharmacophore models, providing insights into the steric binding interactions with the receptor and proposing the regions in space that might contribute to antagonist activity (Shim et al., 2002).
Synthesis and Biological Activity
Another area of research involves the synthesis of novel compounds and their evaluation for biological activities. A study reported the synthesis of novel triazole analogs of piperazine, showcasing their significant inhibition of bacterial growth, indicating potential for further development as antibacterial agents (Nagaraj et al., 2018).
Novel Compounds and Therapeutic Potential
Research on novel benzamide-based histamine H3 receptor antagonists highlights the discovery of compounds with promising lead characteristics for wake-promoting activity, leading to the selection of two candidates for clinical development (Letavic et al., 2015).
Antimicrobial and Antifungal Agents
The synthesis and characterization of new pyrazole and isoxazole derivatives have been explored for their potential antimicrobial and antifungal activities, with several compounds exhibiting good activity against various strains of bacteria and fungi (Sanjeeva et al., 2022).
Properties
IUPAC Name |
(4-phenylphenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O/c32-25(22-13-11-21(12-14-22)20-7-3-1-4-8-20)30-17-15-29(16-18-30)19-24-26-27-28-31(24)23-9-5-2-6-10-23/h1-14H,15-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESSZBSSWUQXAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.